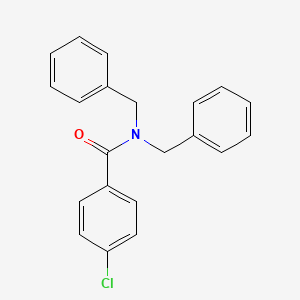

N,N-dibenzyl-4-chlorobenzamide

Description

N,N-Dibenzyl-4-chlorobenzamide is a benzamide derivative featuring two benzyl groups attached to the nitrogen atom and a para-chlorine substituent on the aromatic ring. This structural configuration imparts unique physicochemical properties, such as increased lipophilicity and steric bulk compared to mono-substituted analogs.

Properties

CAS No. |

7461-37-2 |

|---|---|

Molecular Formula |

C21H18ClNO |

Molecular Weight |

335.8 g/mol |

IUPAC Name |

N,N-dibenzyl-4-chlorobenzamide |

InChI |

InChI=1S/C21H18ClNO/c22-20-13-11-19(12-14-20)21(24)23(15-17-7-3-1-4-8-17)16-18-9-5-2-6-10-18/h1-14H,15-16H2 |

InChI Key |

ZLDSBNHERHXHHL-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)CN(CC2=CC=CC=C2)C(=O)C3=CC=C(C=C3)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

N,N-Dibenzyl-4-chlorobenzamide can be synthesized through the reaction of 4-chlorobenzoyl chloride with dibenzylamine. The reaction typically occurs in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

4-chlorobenzoyl chloride+dibenzylamine→this compound+HCl

The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography may be employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N,N-Dibenzyl-4-chlorobenzamide can undergo various types of chemical reactions, including:

Substitution Reactions: The chlorine atom on the benzene ring can be substituted with other nucleophiles such as amines or thiols.

Reduction Reactions: The carbonyl group in the amide can be reduced to an amine using reducing agents like lithium aluminum hydride.

Oxidation Reactions: The benzyl groups can be oxidized to benzaldehyde or benzoic acid under strong oxidizing conditions.

Common Reagents and Conditions

Substitution: Nucleophiles such as sodium azide or potassium thiolate in polar aprotic solvents like dimethylformamide (DMF).

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or tetrahydrofuran (THF).

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Major Products

Substitution: Products depend on the nucleophile used, e.g., N,N-dibenzyl-4-aminobenzamide.

Reduction: N,N-dibenzyl-4-chloroaniline.

Oxidation: Benzaldehyde or benzoic acid derivatives.

Scientific Research Applications

N,N-Dibenzyl-4-chlorobenzamide has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential as a ligand in receptor studies or as a probe in biochemical assays.

Medicine: Explored for its potential pharmacological properties, including anti-inflammatory or antimicrobial activities.

Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N,N-dibenzyl-4-chlorobenzamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the benzyl and chlorine groups can influence its binding affinity and specificity towards these targets. Detailed studies on its molecular interactions and pathways are necessary to fully elucidate its mechanism of action.

Comparison with Similar Compounds

Key Approaches:

- Amide Bond Formation : Reactions between carboxylic acid derivatives (e.g., 4-chlorobenzoic acid) and amines (e.g., dibenzylamine) using coupling agents like EDC/HOBt in DMF .

- Benzamidomethylation : Utilization of reactive intermediates such as N-(chloromethyl)benzamide or (benzamidomethyl)triethylammonium chloride to introduce benzamide groups onto nitrogen-containing substrates .

- Mechanochemical Synthesis: Eco-friendly methods employing ball milling for solvent-free amidation, as demonstrated for nitrobenzamide hybrids .

Structural Comparison with Similar Benzamide Derivatives

Table 1: Structural and Physicochemical Properties of Selected Benzamides

| Compound Name | Molecular Formula | Substituents (N/Ring) | Molecular Weight | Key Features |

|---|---|---|---|---|

| N,N-Dibenzyl-4-chlorobenzamide | C₂₁H₁₈ClNO | N: Dibenzyl; Ring: 4-Cl | 335.83 g/mol | High lipophilicity, steric bulk |

| N-Benzyl-4-chlorobenzamide | C₁₄H₁₂ClNO | N: Benzyl; Ring: 4-Cl | 245.71 g/mol | Lower steric hindrance |

| N-(2,2-Diphenylethyl)-4-nitrobenzamide | C₂₁H₁₈N₂O₃ | N: Diphenylethyl; Ring: 4-NO₂ | 346.38 g/mol | Electron-withdrawing NO₂ group |

| 4-Chloro-N-phenylbenzamide | C₁₃H₁₀ClNO | N: Phenyl; Ring: 4-Cl | 231.68 g/mol | Planar aromatic system |

| N-[1-(1H-Benzimidazol-2-yl)ethyl]-4-chlorobenzamide | C₁₆H₁₃ClN₃O | N: Benzimidazole-ethyl; Ring: 4-Cl | 298.75 g/mol | Bioactive hybrid structure |

Key Structural Insights:

- Electronic Properties: Compounds with electron-withdrawing groups (e.g., NO₂ in N-(2,2-diphenylethyl)-4-nitrobenzamide) exhibit distinct electronic profiles, influencing solubility and binding interactions .

Physicochemical and Functional Comparisons

- Lipophilicity : The dibenzyl substitution in this compound increases logP compared to N-phenyl or N-benzyl analogs, favoring lipid bilayer penetration .

- Thermal Stability: Aromatic substituents (e.g., diphenylethyl or benzyl groups) enhance thermal stability, as observed in mechanochemically synthesized nitrobenzamides .

- Solubility: Polar groups (e.g., NO₂) improve aqueous solubility, whereas bulky hydrophobic substituents (e.g., dibenzyl) reduce it .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.